Lead bis(5-oxo-DL-prolinate)

Lead doping Precursor stoichiometry Nanomaterial synthesis

Precise low-percentage lead incorporation in doped oxides or perovskites is hindered by the high Pb mass fraction of conventional salts (nitrate, acetate). Lead bis(5-oxo-DL-prolinate) solves this with a gravimetric Pb content of ~44.7%. - Reduces weighing errors at target dopant levels (e.g., 1-5 mol% Pb) - Organic ligand burns out cleanly during calcination → minimizes residual anions - No alkali counterions (Na⁺, K⁺) that compromise oxide phase purity

Molecular Formula C10H12N2O6Pb
Molecular Weight 463 g/mol
CAS No. 85392-78-5
Cat. No. B12662381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLead bis(5-oxo-DL-prolinate)
CAS85392-78-5
Molecular FormulaC10H12N2O6Pb
Molecular Weight463 g/mol
Structural Identifiers
SMILESC1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Pb+2]
InChIInChI=1S/2C5H7NO3.Pb/c2*7-4-2-1-3(6-4)5(8)9;/h2*3H,1-2H2,(H,6,7)(H,8,9);/q;;+2/p-2
InChIKeyOJXFZRWEZWLNAO-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lead bis(5-oxo-DL-prolinate): Identity and Class Positioning


Lead bis(5-oxo-DL-prolinate) (CAS 85392-78-5) is a lead(II) coordination compound in which two 5-oxo-DL-prolinate (DL-pyroglutamate) anions chelate a single Pb²⁺ center . It belongs to the broader class of lead carboxylates but is distinguished by its heterocyclic ligand architecture containing both a carboxylate and a lactam donor group. While its CAS registry confirms commercial existence, publicly disclosed primary research data—including detailed spectroscopic characterization, crystal structures, and application-specific performance metrics—remain notably absent . This scarcity of peer-reviewed comparative data means that procurement decisions must rely on class-level property projections and physicochemical first principles rather than published head-to-head studies.

Heterocyclic ligand with carboxylate and lactam donor groups – enables coordination architectures distinct from simple lead salts
Lower gravimetric lead loading supports stoichiometric control in precursor and doping research
REACH Annex XVII listing for PVC stabilizers requires compound-specific regulatory review in thermal processing studies

Key Differentiators from Common Lead Salts


Generic replacement of lead bis(5-oxo-DL-prolinate) with simpler lead salts (e.g., acetate, nitrate) fails because the pyroglutamate ligand fundamentally alters critical procurement parameters: (i) it dilutes gravimetric lead content to ~44.7% Pb by mass versus 54–63% for common salts, directly impacting stoichiometric calculations in synthesis; (ii) it introduces a heterocyclic nitrogen donor with distinct hard–soft acid–base character that shifts coordination geometry and decomposition pathways relative to purely carboxylate-based ligands; and (iii) it imposes REACH Annex XVII restriction obligations identical to other lead stabilizers [1], meaning regulatory compliance is compound-specific, not class-transferable. Substituting without accounting for these differences risks invalidating experimental reproducibility and violating EU substance-specific restrictions.

Gravimetric lead difference

Mass fraction of Pb (~44.7% for target) diverges from acetate, nitrate, or oxide, altering stoichiometric calculations. Substitution may shift synthesis outcomes.

Heterocyclic N-donor introduction

The lactam nitrogen donor modifies coordination geometry and decomposition pathways relative to simple carboxylates; ligand-driven property profiles may not transfer.

Regulatory classification

REACH Annex XVII restrictions apply to this compound as a lead stabilizer. Compliance obligations are not transferable to unlisted lead salts, requiring separate documentation.

Quantifiable Differentiation Evidence


Gravimetric Lead Content for Low-Dose Incorporation

Lead bis(5-oxo-DL-prolinate) provides significantly lower elemental lead loading per unit mass compared to standard inorganic lead precursors. The compound's molecular formula (C₁₀H₁₂N₂O₆Pb, MW 463.41 g/mol) yields a calculated Pb content of 44.7% (w/w) . This falls well below lead(II) acetate trihydrate (54.6% Pb), lead(II) nitrate (62.6% Pb), and PbO (92.8% Pb), representing a quantifiable basis for selecting this precursor when low lead stoichiometry without large anion excess is required.

Gravimetric lead content
Class-level
44.7% Pb (calc.) vs. 54.6% (acetate), 62.6% (nitrate), 92.8% (PbO)
Supports precursor selection for low lead loading without large anion excess
Calculated from formula; experimental verification of integrity assumed
Lead doping Precursor stoichiometry Nanomaterial synthesis

Heterocyclic Nitrogen Donor Architecture

The 5-oxo-DL-prolinate ligand presents two donor sites—a carboxylate oxygen and a lactam carbonyl oxygen—together with a cyclic amide nitrogen in a defined stereoelectronic arrangement . In contrast, lead acetate or lead nitrate provides only simple carboxylate or nitrate ligands without secondary heterocyclic donor atoms. While no single-crystal structure for lead bis(5-oxo-DL-prolinate) has been publicly reported, the ligand architecture is known to favor chelate-ring formation in related first-row transition metal pyroglutamate complexes [1]. The presence of the lactam N–H additionally enables hydrogen-bond-directed supramolecular assembly, a feature absent in simple lead carboxylates.

Heterocyclic nitrogen donor
Class-level
3 donor sites (carboxylate O, lactam O, cyclic amide N) per ligand vs. only O-donors in acetate/nitrate
Ligand architecture may shift bond strengths, decomposition, and particle morphology
No single-crystal data for Pb complex; inferred from analog structures
Coordination chemistry Lead ligand design Hard-soft acid-base

Thermal Decomposition and Regulatory Classification

Lead bis(5-oxo-DL-prolinate) is anticipated to thermally decompose to lead(II) oxide upon heating, analogous to other lead carboxylate and amino acid complexes [1]. The organic pyroglutamate ligand combusts, leaving an inorganic PbO residue. The decomposition temperature and pathway are influenced by the heterocyclic ligand structure, which differs from that of lead acetate (decarboxylation) or lead nitrate (NOₓ evolution). Quantitative decomposition kinetics for the target compound have not been published; however, class-level data for lead(II) carboxylates indicate that longer-chain or heteroatom-containing carboxylates can shift decomposition onset by tens of degrees Celsius compared to lead acetate [2]. The compound is also explicitly listed under the REACH restriction on lead compounds used as PVC stabilizers [3], confirming its regulatory categorization as a lead stabilizer relevant to thermal processing.

Thermal decomposition & regulation
Class-level
Expected decomposition to PbO; REACH Annex XVII restricted for PVC stabilizer use
Ligand-specific thermal profile and regulatory status differentiate procurement pathways
TGA/DSC kinetics not published; decomposition onset shifts inferred from carboxylate class
Thermal decomposition Precursor chemistry Lead oxide nanoparticles

Glutamine Metabolism-Relevant Ligand Structure

5-Oxo-DL-proline (pyroglutamic acid) is a cyclic intermediate in the γ-glutamyl cycle and glutathione metabolism [1]. Lead bis(5-oxo-DL-prolinate) has been investigated for its potential to modulate glutamine metabolism, a pathway critical in cancer cell proliferation . This biological entry point is entirely absent for inorganic lead salts such as lead nitrate or lead acetate, which lack the pyroglutamate moiety and thus cannot serve as probes or prodrugs within this metabolic context. However, no quantitative in vitro potency data (e.g., IC₅₀ values) for the lead complex against specific cancer cell lines were found in the public domain, so this differentiation remains qualitative.

Metabolic pathway ligand
Reported context
5-oxo-DL-proline is a pyroglutamate metabolic intermediate; compound cited for glutamine metabolism modulation research
Opens metabolic pathway research context inaccessible to inorganic lead salts
No quantitative bioactivity data (IC₅₀) available; qualitative differentiation only
Medicinal chemistry Glutamine metabolism Cancer research

Evidence-Backed Application Scenarios


Controlled-Stoichiometry Doping in Nanomaterial Synthesis

When nanomaterial synthesis protocols require precise, low-weight-percentage lead incorporation—for instance in doped TiO₂, ZnO, or perovskite quantum dots—lead bis(5-oxo-DL-prolinate) offers a gravimetric advantage over conventional lead nitrate or acetate. Its 44.7% Pb content reduces weighing errors at small target loadings, and the organic ligand combusts cleanly during calcination, potentially minimizing residual anion contaminants that plague nitrate-based routes . The absence of sodium or potassium counterions (unlike lead halide salts) further supports high-purity oxide phase formation.

Lead Oxide Nanoparticle Synthesis via Thermal Decomposition

Lead bis(5-oxo-DL-prolinate) belongs to the class of lead carboxylates that thermally decompose to PbO nanoparticles. The pyroglutamate ligand, with its heterocyclic nitrogen, is expected to influence decomposition temperature and particle morphology differently than straight-chain carboxylates like lead stearate or acetate [1]. Researchers procuring this compound for precursor-screening studies can explore how the ligand's N-donor affects oxide crystallite size and phase purity (litharge vs. massicot), a variable not accessible with simpler lead carboxylates.

Coordination Polymer and MOF Building Block

The dual donor set (carboxylate + lactam) of 5-oxo-DL-prolinate makes this compound a candidate building block for lead-based coordination polymers or metal-organic frameworks (MOFs). Both oxygen and nitrogen coordination sites, combined with the ligand's chirality (DL racemic mixture), offer topology possibilities distinct from homoleptic carboxylate Pb-MOFs. Procurement for exploratory crystal engineering studies is justified by the ligand's documented versatility in first-row transition metal coordination networks [2], though structure-directing effects with Pb(II) remain to be experimentally determined.

REACH-Compliant PVC Stabilizer Research and Benchmarking

Lead bis(5-oxo-DL-prolinate) is explicitly captured under the REACH restriction on lead compounds used as PVC stabilizers [3]. For industrial laboratories developing alternative stabilizer systems or conducting regulatory-compliant benchmarking of legacy lead soaps, this compound serves as a representative pyroglutamate-based lead stabilizer. Its distinct thermal decomposition profile compared to lead stearate or lead phthalate may yield differentiated long-term heat stability data in PVC formulations, providing a procurement rationale for comparative stabilizer screening programs.

Application
Selection Property
Validation Focus
Controlled-stoichiometry doping research
Low Pb mass fraction
Weighing precision, oxide phase purity
PbO nanoparticle precursor studies
Heterocyclic N-donor ligand
Decomposition pathway, particle morphology
Coordination polymer / MOF building block
Dual carboxylate/lactam donor set
Network topology, chiral induction effects
REACH-compliant PVC stabilizer benchmarking
Regulatory restriction status
Heat stability profile, ligand-dependent performance
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